3-(2,5-Dimethylfuran-3-yl)propanoic acid

Lipoxygenase inhibition Anti-inflammatory Enzyme assay

3-(2,5-Dimethylfuran-3-yl)propanoic acid (CAS 22733-83-1) is a furan-based carboxylic acid derivative with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. Structurally, it consists of a propanoic acid side chain attached to the 3-position of a 2,5-dimethylfuran ring.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
Cat. No. B13069055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethylfuran-3-yl)propanoic acid
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CCC(=O)O
InChIInChI=1S/C9H12O3/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyRAQOMOFGSUGYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethylfuran-3-yl)propanoic Acid: Chemical Identity and Baseline Procurement Specifications


3-(2,5-Dimethylfuran-3-yl)propanoic acid (CAS 22733-83-1) is a furan-based carboxylic acid derivative with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . Structurally, it consists of a propanoic acid side chain attached to the 3-position of a 2,5-dimethylfuran ring . The compound is typically supplied as a research-grade intermediate with a purity of ≥95% . Its calculated physicochemical properties include a hydrophobic parameter (XlogP) of 1.5 and a topological polar surface area (TPSA) of 50.4 Ų . This compound serves as a versatile scaffold in medicinal chemistry, agrochemical synthesis, and materials science due to the presence of both a carboxylic acid handle for further derivatization and a substituted furan core that can participate in hydrogen bonding and π-π interactions .

Why 3-(2,5-Dimethylfuran-3-yl)propanoic Acid Cannot Be Replaced by Simple Furan Analogs: The Imperative of Precise Structural Differentiation


Generic substitution of 3-(2,5-dimethylfuran-3-yl)propanoic acid with simpler furan derivatives, such as 2,5-dimethylfuran or 2,5-dimethyl-3-furoic acid, is scientifically unsound due to critical differences in biological activity and physicochemical properties. As evidenced by lipoxygenase inhibition assays, 2,5-dimethylfuran itself exhibits no inhibitory activity up to 300 µM, while the target compound demonstrates sub-micromolar potency (IC50 = 500 nM) against human 5-lipoxygenase [1] [2]. Furthermore, the calculated logP of 1.5 for 3-(2,5-dimethylfuran-3-yl)propanoic acid significantly differs from its amino acid derivative (XlogP = -2.1) , which directly impacts membrane permeability and distribution profiles in biological systems. These quantifiable disparities in target engagement and physicochemical parameters underscore the necessity for precise compound selection, as any structural modification—whether in substitution pattern, oxidation state, or functional group identity—can profoundly alter biological activity and material properties.

Quantitative Differentiation Evidence for 3-(2,5-Dimethylfuran-3-yl)propanoic Acid Against Structural Analogs


Sub-Micromolar Inhibition of Human 5-Lipoxygenase versus Inactive Furan Scaffolds

3-(2,5-Dimethylfuran-3-yl)propanoic acid inhibits human 5-lipoxygenase (5-LO) with an IC50 of 500 nM in human polymorphonuclear leukocytes (PMNL) [1]. In stark contrast, the simple furan analog 2,5-dimethylfuran exhibits no significant inhibitory activity against soybean lipoxygenase-1 at concentrations up to 300 µM [2]. This represents a greater than 600-fold difference in potency, highlighting the critical role of the propanoic acid side chain in conferring biological activity.

Lipoxygenase inhibition Anti-inflammatory Enzyme assay

Antioxidant Activity in Fats and Oils: A Dual-Functionality Advantage

Beyond enzyme inhibition, 3-(2,5-dimethylfuran-3-yl)propanoic acid demonstrates direct antioxidant activity in lipid systems, a property absent in many furan carboxylic acid analogs. The compound has been reported to serve as an antioxidant in fats and oils, effectively interfering with arachidonic acid metabolism [1]. In contrast, 2,5-dimethyl-3-furoic acid and 2,5-diphenylfuran exhibit no such antioxidant capacity in comparable lipid peroxidation models [2].

Antioxidant Lipid oxidation Food chemistry

Optimized Lipophilicity (LogP 1.5) for Balanced Permeability and Solubility

The calculated hydrophobic parameter (XlogP) of 3-(2,5-dimethylfuran-3-yl)propanoic acid is 1.5 , placing it within the optimal range for membrane permeability while maintaining acceptable aqueous solubility. This represents a stark contrast to its β-amino acid derivative, 3-amino-3-(2,5-dimethylfuran-3-yl)propanoic acid, which has a calculated XlogP of -2.1 , indicating a nearly 4 log unit shift toward hydrophilicity that would severely limit passive membrane diffusion.

Physicochemical property Drug-likeness ADME prediction

Rotatable Bond Count (3) Favors Conformational Flexibility and Binding Entropy

3-(2,5-Dimethylfuran-3-yl)propanoic acid possesses three rotatable bonds , which provides a degree of conformational flexibility that can facilitate optimal binding interactions with biological targets. In contrast, 2,5-dimethyl-3-furoic acid has zero rotatable bonds beyond the carboxylic acid rotation, rendering it conformationally rigid and potentially limiting its ability to adapt to diverse binding pockets .

Molecular flexibility Conformational analysis Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 3-(2,5-Dimethylfuran-3-yl)propanoic Acid


5-Lipoxygenase Inhibitor Lead Optimization in Inflammatory Disease Research

Given its confirmed IC50 of 500 nM against human 5-LO in PMNL [1], 3-(2,5-dimethylfuran-3-yl)propanoic acid serves as an excellent starting point for medicinal chemistry programs targeting inflammatory conditions such as asthma, rheumatoid arthritis, and atherosclerosis. Its drug-like logP of 1.5 [2] and moderate molecular weight (168.19 g/mol) [3] provide a favorable foundation for hit-to-lead optimization, while its dual functionality as an antioxidant in lipid systems offers potential for polypharmacology in oxidative stress-related diseases.

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 168.19 g/mol, three rotatable bonds, and a balanced logP of 1.5 [1] [2], 3-(2,5-dimethylfuran-3-yl)propanoic acid aligns with the 'rule of three' guidelines for fragment libraries. Its carboxylic acid handle enables rapid derivatization, while the furan core provides multiple vectors for fragment growing and linking strategies [3]. Inclusion in screening libraries can facilitate the identification of novel chemical matter against challenging targets where traditional high-throughput screening has failed.

Agrochemical Intermediate for Furan-Based Pesticides and Herbicides

The furan moiety is a privileged scaffold in agrochemicals, and the propanoic acid side chain of 3-(2,5-dimethylfuran-3-yl)propanoic acid offers a versatile handle for synthesizing esters, amides, and other derivatives with potential pesticidal or herbicidal activity [1]. Its confirmed lipoxygenase inhibitory activity [2] and antioxidant properties [3] also suggest potential applications in plant protection and stress mitigation formulations.

Synthetic Intermediate for Furan Fatty Acid (F-Acid) Analogs

Furan fatty acids (F-acids) are naturally occurring compounds with cardiovascular protective properties due to their radical-scavenging ability [1]. 3-(2,5-Dimethylfuran-3-yl)propanoic acid can serve as a synthetic precursor for novel F-acid analogs [2], leveraging its antioxidant capacity [3] and the established reactivity of the furan ring toward peroxyl radicals [1]. This application is particularly relevant for nutraceutical and functional food ingredient development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,5-Dimethylfuran-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.